molecular formula C18H11ClN2O2S B1452133 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1193389-24-0

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1452133
M. Wt: 354.8 g/mol
InChI Key: ODISLNWJKRGWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a specialty product for proteomics research . It has a molecular weight of 354.81 and a molecular formula of C18H11ClN2O2S .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)C4=CC=C(C=C4)Cl .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature . Its PubChem CID is 37571970 and its MDL Number is MFCD12913065 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Compounds similar to "2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione" have been synthesized and tested for their antimicrobial activities against a variety of bacterial strains such as Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as antifungal activities against Aspergillus fumigatus and Candida albicans (Jat et al., 2006). This suggests potential for the use of similar compounds in developing new antimicrobial and antifungal agents.

Cardioprotective Activities

  • Another study focused on the synthesis of 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, revealing that certain derivatives exhibit moderate to high cardioprotective effects in vitro. This indicates the compound's potential as a cardioprotective agent, which could be explored further in pharmacological studies (Drapak et al., 2019).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic possibilities, given the diverse biological activities observed in other indole derivatives .

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-12-7-5-11(6-8-12)15-10-24-16(20-15)9-21-17(22)13-3-1-2-4-14(13)18(21)23/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODISLNWJKRGWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

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